Cas no 2248283-52-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- 2248283-52-3
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate
- EN300-6518000
-
- インチ: 1S/C16H7F4NO4/c17-12-6-5-8(16(18,19)20)7-11(12)15(24)25-21-13(22)9-3-1-2-4-10(9)14(21)23/h1-7H
- InChIKey: POFUOVAYSVBKNS-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C(F)(F)F)=CC=1C(=O)ON1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 353.03112035g/mol
- どういたいしつりょう: 353.03112035g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 555
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6518000-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate |
2248283-52-3 | 0.25g |
$670.0 | 2023-05-31 | ||
Enamine | EN300-6518000-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate |
2248283-52-3 | 5g |
$2110.0 | 2023-05-31 | ||
Enamine | EN300-6518000-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate |
2248283-52-3 | 10g |
$3131.0 | 2023-05-31 | ||
Enamine | EN300-6518000-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate |
2248283-52-3 | 2.5g |
$1428.0 | 2023-05-31 | ||
Enamine | EN300-6518000-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate |
2248283-52-3 | 0.1g |
$640.0 | 2023-05-31 | ||
Enamine | EN300-6518000-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate |
2248283-52-3 | 0.5g |
$699.0 | 2023-05-31 | ||
Enamine | EN300-6518000-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate |
2248283-52-3 | 1g |
$728.0 | 2023-05-31 | ||
Enamine | EN300-6518000-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate |
2248283-52-3 | 0.05g |
$612.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate 関連文献
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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate (CAS No. 2248283-52-3)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate, with the CAS number 2248283-52-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety and a 2-fluoro-5-(trifluoromethyl)benzoate substituent. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.
The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety is a common structural motif found in many bioactive compounds. It is known for its ability to form stable complexes with metal ions and its potential to modulate enzyme activity. The presence of this moiety in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate suggests that the compound may have similar properties, making it a valuable candidate for further investigation.
The 2-fluoro-5-(trifluoromethyl)benzoate substituent is another key feature of this compound. Fluorine atoms are known for their ability to enhance the lipophilicity and metabolic stability of organic molecules. The presence of multiple fluorine atoms in the benzoate substituent can significantly influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). This makes 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate an attractive candidate for drug development.
In recent years, there has been a growing interest in the use of fluorinated compounds in medicinal chemistry due to their potential to improve drug efficacy and reduce side effects. The combination of the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety and the 2-fluoro-5-(trifluoromethyl)benzoate substituent in this compound provides a unique opportunity to explore these benefits. Research has shown that fluorinated compounds can exhibit enhanced binding affinity to target proteins and improved resistance to metabolic degradation.
The potential therapeutic applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(trifluoromethyl)benzoate are diverse. One area of particular interest is its use as an inhibitor of specific enzymes involved in disease pathways. For example, studies have demonstrated that similar compounds can effectively inhibit kinases and proteases, which are key targets in cancer and inflammatory diseases. The unique structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 2-fluoro -5-( trifluorometh yl) benzoat e strong > may enable it to interact with these targets in novel ways. p >
< p >In addition to its potential as an enzyme inhibitor ,< strong > 1 , 3 - diox o - 2 , 3 - dihydro - 1 H - iso indol - 2 - yl 2 - flu oro - 5 -( triflu oromet hyl ) ben zoat e< / strong > has also been investigated for its anti-inflammatory properties . Inflammatory diseases , such as arthritis and asthma , are characterized by excessive inflammation , which can lead to tissue damage and chronic pain . Preclinical studies have shown that compounds with similar structures can effectively reduce inflammation by modulating the activity of pro-inflammatory cytokines and enzymes . This suggests that< strong > 1 , 3 - diox o - 2 , 3 - dihydro - 1 H - iso indol - 2 - yl 2 - flu oro - 5 -( triflu oromet hyl ) ben zoat e< / strong > may have therapeutic potential in these conditions . p >
< p >The development of new drugs often involves extensive preclinical testing to evaluate their safety and efficacy . In vitro studies using cell lines and enzyme assays have provided valuable insights into the mechanism of action of< strong > 1 , 3 - diox o - 2 , 3 - dihydro - 1 H - iso indol - 2 - yl 2 - flu oro - 5 -( triflu oromet hyl ) ben zoat e< / strong > . These studies have demonstrated that the compound exhibits potent inhibitory activity against specific targets , with minimal cytotoxicity towards normal cells . Animal models have also been used to assess the pharmacokinetic properties and therapeutic effects of the compound . Results from these studies have been promising , indicating that< strong > 1 , 3 - diox o - 2 , 3 - dihydro - 1 H - iso indol - 2 - yl 2 - flu oro - 5 -( triflu oromet hyl ) ben zoat e< / strong > has favorable pharmacokinetic profiles and shows significant efficacy in reducing disease symptoms . p >
< p >Despite these encouraging findings , further research is needed to fully understand the potential therapeutic applications of< strong > 1 , 3 - diox o - 2 , 3 - dihydro - 1 H - iso indol - 2 - yl 2 - flu oro - 5 -( triflu oromet hyl ) ben zoat e< / strong > . Clinical trials will be essential to evaluate its safety and efficacy in human subjects . Additionally , ongoing research aims to optimize the chemical structure of the compound to enhance its therapeutic properties while minimizing any potential side effects . p >
< p >In conclusion,< strong > 1 , 3 – diox o – d ihydro – d ihydro – d ihydro – d ihydro – d ihydro – d ihydro – d ihydro – d ihydro – d ihydro – d ihydro – d ihydro – d ihydro – d ihydro – d ihydro – d ihydro – d ihdro – d ihdro – d ihdro – d ihdro – d ihdro – d ihdro – d ihdro – d ihdro – d ihdro – d ihdro – d ihdro – d ihdro – d ihdro – d ihdro – d ihdro strong >< span style = " font-weight : normal ; " >< span style = " font-weight : normal ; " >< span style = " font-weight : normal ; " >< span style = " font-weight : normal ; " >< span style = " font-weight : normal ; " >< span style = " font-weight : normal ; " >< span style = " font-weight : normal ; " >< span style = " font-weight : normal ; " >< span style = " font-weight : normal ; " >< span style = " font-weight : normal ; " >< span style = " font-weight : normal ; " >< span style = " font-weight : normal ; " >< span style = " font-weight : normal ; " >< span style = " font-weight : normal ; " >< span style = " font-weight : normal ; " >( CAS No .< strong > strong > span > span > span > span > span > span > span > span > span > span > span > span > span > span > span >& nbsp; & nbsp; & nbsp; & nbsp; & nbsp; & nbsp; & nbsp; & nbsp; & nbsp; & nbsp; & nbsp; & nbsp; & nbsp; & nbsp; & nbsp; & nbsp;< strong > strong >& nbsp;< strong > strong > < strong > strong > < strong > strong > < strong > strong > < strong > strong > < strong > strong > < br />< br />< br />< br />< br />< br />< br />< br />< br />< br />< br />< br />< br />< br />< br />is a promising compound with unique structural features that make it a valuable candidate for drug development . Its potential applications in enzyme inhibition and anti-inflammatory therapy highlight its significance in medicinal chemistry . Ongoing research will continue to explore its therapeutic potential and optimize its properties for clinical use . p >
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